N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide
Description
This compound is a bis-amide derivative featuring:
- A piperidin-2-yl core substituted with a 4-fluoro-2-methylbenzenesulfonyl group.
- A 2-fluorophenylmethyl moiety linked via an ethanediamide bridge.
The sulfonyl group enhances metabolic stability, while the dual fluorinated aromatic rings likely improve lipophilicity and receptor binding specificity. Its structural complexity distinguishes it from classical opioid analogs, such as fentanyl derivatives, which typically feature piperidin-4-yl cores .
Properties
IUPAC Name |
N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(2-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F2N3O4S/c1-16-14-18(24)9-10-21(16)33(31,32)28-13-5-4-7-19(28)11-12-26-22(29)23(30)27-15-17-6-2-3-8-20(17)25/h2-3,6,8-10,14,19H,4-5,7,11-13,15H2,1H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTZCHAMBWCFLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Moiety: This involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with piperidine under basic conditions to form the sulfonyl piperidine intermediate.
Alkylation: The intermediate is then alkylated with 2-bromoethylamine to introduce the ethyl chain.
Oxalamide Formation: The final step involves the reaction of the alkylated intermediate with 2-fluorobenzylamine and oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound’s interactions with biological targets can be studied to understand its potential therapeutic effects.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The fluorinated aromatic rings and piperidine moiety allow it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Feasibility : Similar to methods in and , the target compound can be synthesized via amide coupling and purified via silica chromatography, though sulfonyl incorporation requires specialized sulfonation steps .
- In Silico Predictions : Molecular docking studies suggest the sulfonyl group forms hydrogen bonds with extracellular receptor domains, unlike the hydrophobic interactions seen in carbamoyl analogs .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Stepwise Synthesis Optimization : The synthesis typically involves multi-step reactions, including sulfonamide formation, piperidine ring functionalization, and coupling of ethanediamide moieties. Key steps include:
- Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during intermediate steps .
- Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance nucleophilic substitution reactions for sulfonamide formation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity intermediates .
- Yield Improvement : Optimize stoichiometry (e.g., 1.2 equivalents of 4-fluoro-2-methylbenzenesulfonyl chloride) to drive reactions to completion .
Q. What analytical techniques are recommended for confirming structural integrity during synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Identify characteristic signals (e.g., sulfonyl group protons at δ 3.1–3.5 ppm; fluorophenyl aromatic protons at δ 7.2–7.6 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidine-ethyl linker region .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to confirm purity (>95%) and detect byproducts .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 507.18) .
Q. What key structural features influence this compound’s pharmacological potential?
Methodological Answer:
- Critical Functional Groups :
- 4-Fluoro-2-methylbenzenesulfonyl Group : Enhances metabolic stability and target binding via hydrophobic/π-π interactions .
- Piperidine-Ethanediamide Backbone : Facilitates conformational flexibility for receptor engagement .
- 2-Fluorobenzyl Group : Modulates solubility and bioavailability through fluorine’s electronegativity .
- Structure-Activity Relationship (SAR) : Replace the 2-fluorophenyl group with electron-withdrawing substituents (e.g., -CF3) to test potency shifts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Standardized Assay Conditions :
- Data Reconciliation :
Q. What computational approaches predict this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking :
- Software : Use AutoDock Vina or Schrödinger Maestro to model binding poses with targets (e.g., serotonin receptors) .
- Key Parameters : Prioritize docking scores (<−7.0 kcal/mol) and hydrogen-bond interactions with catalytic residues .
- Molecular Dynamics (MD) Simulations :
- Protocol : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- Analysis : Calculate root-mean-square deviation (RMSD) to confirm binding mode consistency .
Q. How can researchers design experiments to elucidate metabolic stability in preclinical models?
Methodological Answer:
- In Vitro Models :
- In Vivo Studies :
Q. What strategies address low aqueous solubility during formulation for in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Use 10% DMSO + 20% PEG-400 in saline for intravenous dosing .
- Nanoparticle Encapsulation : Formulate with PLGA nanoparticles (size: 150–200 nm) to enhance dissolution and bioavailability .
- Salt Formation : Synthesize hydrochloride salts via reaction with HCl gas in diethyl ether .
Comparative Analysis of Structural Analogs
| Compound Name | Structural Features | Impact on Activity |
|---|---|---|
| Analog A | Piperidine replaced with morpholine | Reduced CNS penetration due to increased polarity |
| Analog B | 2-Fluorophenyl → 4-CF3-phenyl | Improved target affinity (Ki: 12 nM → 4 nM) |
| Analog C | Ethanediamide → oxalamide | Altered metabolic stability (t1/2: 2.1 hrs → 5.3 hrs) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
